Cas no 269726-89-8 (Boc-(2-thienyl)-D-beta-homoalanine)

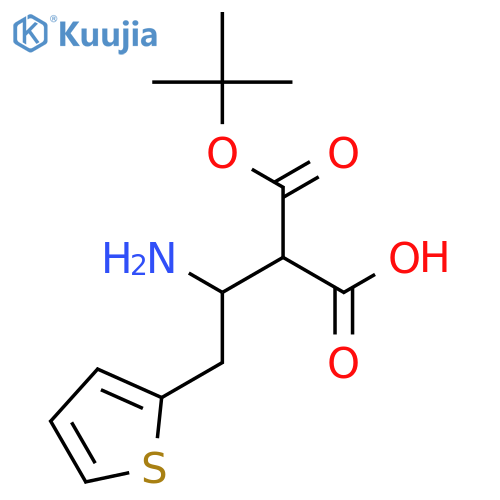

269726-89-8 structure

商品名:Boc-(2-thienyl)-D-beta-homoalanine

CAS番号:269726-89-8

MF:C13H19NO4S

メガワット:285.359262704849

MDL:MFCD01860984

CID:253019

PubChem ID:7009841

Boc-(2-thienyl)-D-beta-homoalanine 化学的及び物理的性質

名前と識別子

-

- Boc-(R)-3-Amino-4-(2-thienyl)-butyric acid

- Boc-(R-3-Amino-4-(2-thienyl)-butyric acid

- (betaR)-beta-[[(tert-Butoxy)carbonyl]amino]-2-thiophenebutanoic acid

- J-016635

- (betaR)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-thiophenebutanoic acid

- D82056

- AKOS015948880

- Boc-(2-thienyl)-D-beta-homoalanine

- CS-0154491

- (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)butanoic acid

- MFCD01860984

- 2-Thiophenebutanoicacid,b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bs)-

- 269726-89-8

- A877074

- (R)-3-(tert-butoxycarbonylamino)-4-(thiophen-2-yl)butanoic acid

- PS-12316

- Boc-(R)-3-amino-4-(2-thienyl)butanoic acid

- DTXSID401158064

- (R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid

- (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylbutanoic acid

- Boc-(S)-3-amino-4-(2-thienyl)butanoic acid

- (3R)-3-[(tert-butoxycarbonyl)amino]-4-(thiophen-2-yl)butanoic acid

- Boc-(2-thienyl)-D-b-homoalanine

- (I(2)R)-I(2)-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-thiophenebutanoic acid

-

- MDL: MFCD01860984

- インチ: InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-9(8-11(15)16)7-10-5-4-6-19-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1

- InChIKey: USQYZXFFROGLRS-VIFPVBQESA-N

- ほほえんだ: CC(C)(OC(N[C@H](CC(O)=O)CC1=CC=CS1)=O)C

計算された属性

- せいみつぶんしりょう: 285.10300

- どういたいしつりょう: 285.10347926g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 8

- 複雑さ: 327

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 104Ų

じっけんとくせい

- 密度みつど: 1.216

- ふってん: 449.3°C at 760 mmHg

- フラッシュポイント: 225.6°C

- 屈折率: 1.538

- PSA: 117.86000

- LogP: 2.67570

Boc-(2-thienyl)-D-beta-homoalanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM220759-1g |

(R)-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid |

269726-89-8 | 95% | 1g |

$249 | 2024-07-28 | |

| TRC | B284775-50mg |

Boc-(2-thienyl)-D-beta-homoalanine |

269726-89-8 | 50mg |

$ 165.00 | 2022-06-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA627-50mg |

Boc-(2-thienyl)-D-beta-homoalanine |

269726-89-8 | 98% | 50mg |

291.0CNY | 2021-07-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225131-250mg |

(R)-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid |

269726-89-8 | 97% | 250mg |

¥648 | 2023-04-14 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R916990-100mg |

(R)-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid |

269726-89-8 | 98% | 100mg |

¥594.00 | 2022-09-28 | |

| Ambeed | A287025-1g |

(R)-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid |

269726-89-8 | 98% | 1g |

$219.0 | 2024-07-28 | |

| eNovation Chemicals LLC | D770816-250mg |

BOC-(R)-3-AMINO-4-(2-THIENYL)-BUTYRIC ACID |

269726-89-8 | 95% | 250mg |

$105 | 2024-06-06 | |

| TRC | B284775-25mg |

Boc-(2-thienyl)-D-beta-homoalanine |

269726-89-8 | 25mg |

$ 100.00 | 2022-06-07 | ||

| abcr | AB166052-1 g |

Boc-(R)-3-Amino-4-(2-thienyl)-butyric acid |

269726-89-8 | 1g |

€637.00 | 2023-06-23 | ||

| eNovation Chemicals LLC | D770816-1g |

BOC-(R)-3-AMINO-4-(2-THIENYL)-BUTYRIC ACID |

269726-89-8 | 95% | 1g |

$190 | 2024-06-06 |

Boc-(2-thienyl)-D-beta-homoalanine 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

269726-89-8 (Boc-(2-thienyl)-D-beta-homoalanine) 関連製品

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:269726-89-8)Boc-(2-thienyl)-D-beta-homoalanine

清らかである:99%

はかる:1g

価格 ($):197.0